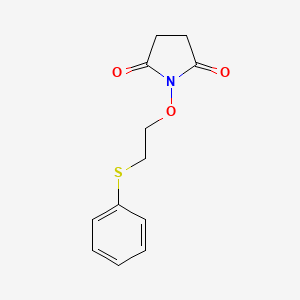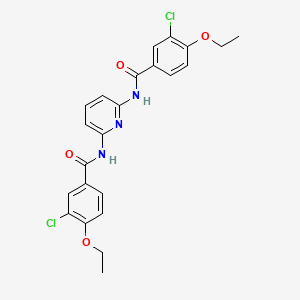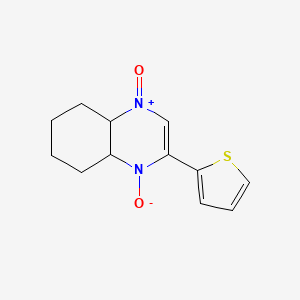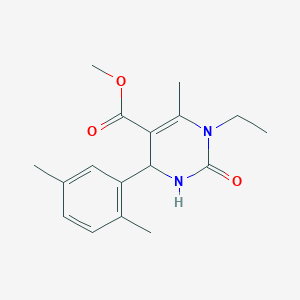![molecular formula C18H19N3O B4164645 N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methylbutanamide](/img/structure/B4164645.png)
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methylbutanamide
Descripción general
Descripción
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methylbutanamide is a compound that features a benzimidazole moiety, which is known for its diverse biological activities. Benzimidazole derivatives are significant in medicinal chemistry due to their presence in various drugs with antiparasitic, fungicidal, anthelmintic, and anti-inflammatory properties .
Mecanismo De Acción
Target of Action
Benzimidazole derivatives are known to have a wide range of targets due to their versatile mechanisms . For instance, some benzimidazole derivatives act by competitive inhibition of the lanosterol 14α-demethylase (CYP51A1), a key enzyme in sterol biosynthesis of fungi .
Mode of Action
For instance, they can act as competitive inhibitors, binding to the active site of an enzyme and preventing its normal substrate from binding .
Biochemical Pathways
For instance, some benzimidazole derivatives inhibit the sterol biosynthesis pathway in fungi by inhibiting the enzyme lanosterol 14α-demethylase .
Result of Action
Benzimidazole derivatives are known to have a wide range of effects, including anticancer, antifungal, and antibacterial activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methylbutanamide typically involves the reaction of 1H-benzimidazole with 4-bromoacetophenone to form an intermediate, which is then reacted with 2-methylbutanoyl chloride under basic conditions to yield the target compound . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methylbutanamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives
Reduction: Reduced benzimidazole derivatives
Substitution: Substituted benzimidazole derivatives
Aplicaciones Científicas De Investigación
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methylbutanamide has several scientific research applications:
Comparación Con Compuestos Similares
Similar Compounds
- 4-(1H-benzimidazol-2-yl)aniline
- N-benzylidene-4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine
- 2-(4-((1H-benzo[d]imidazol-2-yl)thio)-benzylidene)hydrazine-1-carbothioamide
Uniqueness
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methylbutanamide is unique due to its specific structural features, which confer distinct biological activities. The presence of the 2-methylbutanamide group enhances its lipophilicity, potentially improving its bioavailability and efficacy compared to other benzimidazole derivatives .
Propiedades
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-3-12(2)18(22)19-14-10-8-13(9-11-14)17-20-15-6-4-5-7-16(15)21-17/h4-12H,3H2,1-2H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUZHGNJHFCHHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(4-Chlorophenyl)sulfanylpropyl]benzimidazole](/img/structure/B4164563.png)
![N',N'-dimethyl-N-[3-(2-methyl-5-propan-2-ylphenoxy)propyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4164568.png)

![N'-[2-(2-benzyl-4-chlorophenoxy)ethyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4164574.png)

![1-[4-(2-Phenylmethoxyphenoxy)butoxy]pyrrolidine-2,5-dione](/img/structure/B4164579.png)

![1-[2-(3-Nitrophenoxy)ethyl]benzimidazole;oxalic acid](/img/structure/B4164593.png)
![N',N'-dimethyl-N-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4164606.png)
![N'-{3-[4-(benzyloxy)phenoxy]propyl}-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4164615.png)

methyl]-8-quinolinol](/img/structure/B4164641.png)
![2-({5-[(2,6-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-fluorophenyl)acetamide](/img/structure/B4164643.png)

